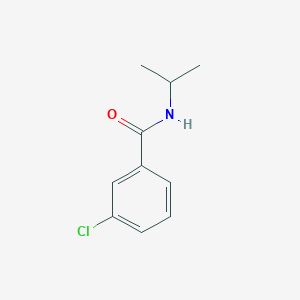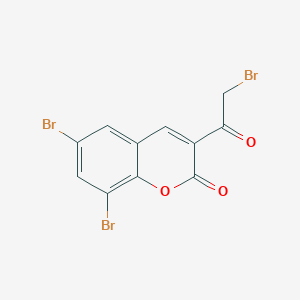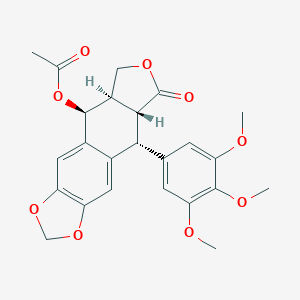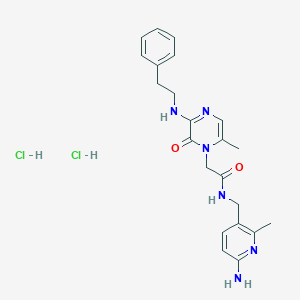
3-Chloro-N-isopropylbenzamide
Vue d'ensemble
Description
3-Chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12ClNO . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzamides can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 3-Chloro-N-isopropylbenzamide consists of a benzene ring substituted with a chlorine atom and an isopropylbenzamide group .Applications De Recherche Scientifique
Crystal Structure Analysis : A study by Maetzke and Seebach (1990) revealed the X-ray crystal structure of a lithium N-isopropylbenzamide aza enolate complex, which is a unique solvent-free octameric aggregate. This finding is significant for understanding the molecular structure and potential applications in organometallic chemistry (Maetzke & Seebach, 1990).
Synthesis of Biologically Important Compounds : Verma et al. (2015) developed a synthetic method for preparing isoindolinones, which are biologically important, from 2-alkylbenzamide substrates. This method is significant for the synthesis of drugs and other bioactive molecules (Verma et al., 2015).
Photochemical Reactions and Quantum Yields : Millet, Palm, and Zetzsch (1998) investigated the photochemical reactions of chlorotoluron and isoproturon, which are related to N-isopropylbenzamides. Their study is crucial for understanding the environmental impact and behavior of these compounds under different conditions (Millet, Palm, & Zetzsch, 1998).
Photoreaction Mechanisms : Park et al. (2001) explored the photoreaction of 2-halo-N-pyridinylbenzamide, which provided insights into the intramolecular cyclization mechanisms of phenyl radicals. This study is relevant for understanding the photochemical properties of related compounds (Park et al., 2001).
Asymmetric Synthesis : Choi et al. (2010) demonstrated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which is relevant for the production of chiral intermediates in pharmaceuticals (Choi et al., 2010).
Organic Photovoltaics Stability : Josey et al. (2019) assessed the outdoor stability of chloro–(chloro)n–boron subnaphthalocyanine and chloro–boron subphthalocyanine in organic photovoltaics. This research is crucial for developing durable and efficient solar energy materials (Josey et al., 2019).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on the structure and properties of the compound, it can be inferred that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 3-Chloro-N-isopropylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the rate of reactions involving 3-Chloro-N-isopropylbenzamide may be affected by the pH of the environment .
Propriétés
IUPAC Name |
3-chloro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBUUNRWYGFFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-isopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)



![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)
